Ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]-benzoate
Description
Structural Characterization of Ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]benzoate
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]benzoate, which accurately describes the substitution pattern on the benzene ring core structure. The compound contains a benzoic acid ethyl ester as the base structure with specific substitutions at the 3- and 4-positions of the aromatic ring. The 3-position bears a primary amino group (-NH₂), while the 4-position features a complex tertiary amine substituent containing both a methyl group and a 2-hydroxyethyl group attached to the same nitrogen atom.
Multiple chemical identification numbers exist for this compound in various databases, indicating potential variations in registration or possible stereochemical considerations. The Chemical Abstracts Service registry numbers include both 1384595-91-8 and 1219964-70-1, though these discrepancies require further investigation to determine if they represent different forms, salts, or stereoisomers of the same basic structure. The molecular formula C₁₂H₁₈N₂O₃ reflects the presence of twelve carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, consistent with the proposed structure containing the ethyl ester functionality, amino groups, and hydroxyl group.
The International Chemical Identifier string for this compound is provided as InChI=1S/C12H18N2O3/c1-3-17-12(16)9-4-5-11(10(13)8-9)14(2)6-7-15/h4-5,8,15H,3,6-7,13H2,1-2H3, which encodes the complete structural information in a standardized format. This identifier system enables precise chemical structure representation and facilitates database searches across multiple chemical information systems. The simplified molecular input line entry system representation shows the connectivity as OCCN(C)C1C=CC(C(=O)OCC)=CC=1N, providing another standardized method for structural representation.
Molecular Geometry and Conformational Analysis
The molecular geometry of ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]benzoate exhibits several conformationally flexible regions that influence its three-dimensional structure and potential biological activities. The benzoate core adopts a planar configuration typical of substituted aromatic systems, with the ethyl ester group capable of rotation around the C-O bond connecting it to the aromatic ring. The primary amino group at the 3-position maintains sp² hybridization consistent with aromatic amine character, while the tertiary amino substituent at the 4-position demonstrates sp³ hybridization with tetrahedral geometry around the nitrogen center.
Computational analysis indicates that the compound possesses six rotatable bonds, primarily associated with the ethyl ester group, the hydroxyethyl chain, and the amino substituents. This conformational flexibility contributes to the molecule's ability to adopt multiple three-dimensional arrangements, potentially influencing its interaction with biological targets or crystalline packing arrangements. The calculated topological polar surface area of 75.8 Ångström squared reflects the polar character contributed by the amino groups, hydroxyl functionality, and ester carbonyl group.
The hydrogen bonding capabilities of this molecule are significant, with two hydrogen bond donor sites and five hydrogen bond acceptor sites identified through computational analysis. The primary amino group serves as both a hydrogen bond donor and acceptor, while the tertiary amino nitrogen acts primarily as a hydrogen bond acceptor. The hydroxyl group on the hydroxyethyl chain provides both donor and acceptor capabilities, and the ester carbonyl oxygen serves as a hydrogen bond acceptor. These multiple hydrogen bonding sites contribute to the compound's potential for forming stable crystal structures and influence its solubility characteristics in polar solvents.
Crystallographic Structure Determination
Unit Cell Parameters and Space Group Assignments
While specific crystallographic data for ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]benzoate is limited in the available literature, analysis of the closely related compound ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate provides valuable insights into the expected crystallographic behavior of substituted benzoate esters in this family. The related compound crystallizes in the monoclinic crystal system with space group C2/c, exhibiting unit cell parameters of a = 23.2300(5) Ångström, b = 14.5914(4) Ångström, c = 7.5815(1) Ångström, and β = 108.931(1) degrees.
The unit cell volume of 2430.81(9) cubic Ångström accommodates eight formula units (Z = 8), indicating a relatively efficient packing arrangement typical of organic molecular crystals. The crystal density can be calculated based on these parameters and provides information about the intermolecular packing efficiency. The monoclinic symmetry suggests that the molecules adopt an asymmetric arrangement within the crystal lattice, which is common for compounds with multiple hydrogen bonding sites and conformational flexibility.
| Parameter | Value | Standard Deviation |
|---|---|---|
| Crystal System | Monoclinic | - |
| Space Group | C2/c | - |
| a (Ångström) | 23.2300 | 0.0005 |
| b (Ångström) | 14.5914 | 0.0004 |
| c (Ångström) | 7.5815 | 0.0001 |
| β (degrees) | 108.931 | 0.001 |
| Volume (Ångström³) | 2430.81 | 0.09 |
| Z | 8 | - |
The temperature-dependent structural studies conducted at 296 Kelvin provide insight into the thermal stability of the crystal structure and the nature of intermolecular interactions. The relatively large unit cell dimensions suggest that the molecules may adopt extended conformations within the crystal lattice, possibly to optimize hydrogen bonding interactions between adjacent molecules.
Hydrogen Bonding Network Analysis
The hydrogen bonding network in related benzoate ester crystals demonstrates complex three-dimensional connectivity that significantly influences crystal stability and packing arrangements. Analysis of ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate reveals the formation of intermolecular hydrogen bonds including O-H···N and N-H···O interactions that create extended networks throughout the crystal structure. These hydrogen bonding patterns generate specific graph-set motifs, including R₂²(14) and R₂²(16) ring patterns, which describe the geometric arrangement of hydrogen-bonded molecular units.
The specific hydrogen bonding interactions identified in the related compound include N₂-H1N2···O₃ bonds with donor-acceptor distances of approximately 2.86 Ångström and bond angles near 178 degrees, indicating nearly linear hydrogen bonding geometry. Additional N-H···O interactions involving the ester carbonyl oxygen create secondary structural motifs that contribute to overall crystal stability. The O-H···N hydrogen bonds formed between the hydroxyl group and amino nitrogen demonstrate the importance of these functional groups in determining crystal packing arrangements.
| Interaction Type | Donor-Acceptor Distance (Ångström) | Bond Angle (degrees) | Symmetry Operation |
|---|---|---|---|
| O1-H1O1···N2 | 2.8628(14) | 178.4(14) | i |
| N2-H1N2···O3 | - | - | ii |
| N2-H2N2···O1 | - | - | iii |
The three-dimensional hydrogen bonding network creates channels and cavities within the crystal structure that may influence guest molecule inclusion or solvent accommodation. The combination of different hydrogen bonding motifs suggests that similar compounds with additional substituents, such as the target methyl-substituted derivative, would likely exhibit comparable but potentially modified hydrogen bonding patterns that could affect crystal morphology and stability.
Comparative Analysis with Related Benzoate Esters
Comparative structural analysis with related benzoate ester compounds reveals important trends in molecular packing and intermolecular interactions within this chemical family. The ethyl 3-amino-4-(methylamino)benzoate structure, which lacks the hydroxyethyl group present in the target compound, demonstrates how additional polar substituents influence crystal packing arrangements. This simpler analog provides a baseline for understanding how the addition of hydroxyethyl and methyl groups affects the overall structural characteristics.
The molecular weight progression from ethyl 3-amino-4-(methylamino)benzoate (194.23 grams per mole) to the target compound (238.28 grams per mole) reflects the additional mass contributed by the hydroxyethyl substituent. This increase in molecular complexity typically correlates with enhanced hydrogen bonding capabilities and potentially different crystal packing motifs. The presence of both methyl and hydroxyethyl groups on the same nitrogen atom in the target compound creates a unique substitution pattern that distinguishes it from simpler analogs.
Synthetic approaches to related benzimidazole derivatives demonstrate the utility of amino benzoate esters as intermediates in heterocyclic compound preparation. The crystallographic characterization of intermediate compounds in these synthetic pathways provides additional structural context for understanding the conformational preferences and intermolecular interactions of substituted benzoate esters. The microwave-assisted synthetic methods developed for related compounds suggest potential applications for the target compound in pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
ethyl 3-amino-4-[2-hydroxyethyl(methyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-17-12(16)9-4-5-11(10(13)8-9)14(2)6-7-15/h4-5,8,15H,3,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPIEERWZIIXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214172 | |
| Record name | Ethyl 3-amino-4-[(2-hydroxyethyl)methylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219964-70-1 | |
| Record name | Ethyl 3-amino-4-[(2-hydroxyethyl)methylamino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-4-[(2-hydroxyethyl)methylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]-benzoate, with the molecular formula and a molecular weight of approximately 238.29 g/mol, is an organic compound that has garnered interest for its potential biological activities. Its unique structural features, including an ethyl ester group, an amino group, and a hydroxyethyl substituent on the aromatic ring, contribute to its interactions within biological systems. This article explores its biological activity, synthesizing data from various studies and research findings.
Structural Characteristics
The compound's structure allows for both hydrophilic and hydrophobic interactions, making it suitable for various biological applications. The presence of functional groups enhances its solubility and bioavailability compared to similar compounds. Below is a comparison table of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-amino-4-(methylamino)-benzoate | Lacks hydroxyethyl group; simpler structure | |
| Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate | Contains methyl instead of ethyl; different solubility properties | |
| Ethyl 3-amino-4-(2-toluidino)benzoate | Larger aromatic system; potentially different biological activity |
Biological Activities
Preliminary investigations into the biological activities of this compound suggest several potential pharmacological effects:
- Antimicrobial Properties : Studies indicate that this compound may exhibit antimicrobial activity against certain bacteria and fungi, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Research suggests that it may have anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
- Antioxidant Activity : The compound has been shown to scavenge free radicals, indicating potential as an antioxidant agent.
- Neuroprotective Effects : Some studies point towards neuroprotective properties, suggesting it could be beneficial in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are still being elucidated. Interaction studies have focused on its binding affinities with various biological targets, which help clarify its mechanisms of action. For instance, hydrogen bonding plays a significant role in stabilizing interactions with target proteins.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Anti-inflammatory Study : In a study involving animal models, the compound was administered to assess its effects on inflammatory markers. Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases .
- Neuroprotective Research : A recent investigation into its neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxins .
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]-benzoate is in the development of antimicrobial agents. Research has indicated that derivatives of amino benzoic acids can exhibit significant antibacterial properties. For instance, studies have shown that modifications to the benzoic acid structure can enhance activity against various bacterial strains .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Ethyl 3-amino-4-(2-hydroxyethylamino)-benzoate | S. aureus | 16 µg/mL |
Pharmacological Applications
The compound has also been investigated as a precursor for synthesizing novel pharmaceuticals, particularly in the creation of benzimidazole derivatives, which are known for their diverse pharmacological activities including anti-inflammatory and anticancer properties .
Polymer Chemistry
This compound can be utilized in polymer synthesis, particularly in the development of biocompatible polymers for drug delivery systems. Its functional groups allow for modification and cross-linking with other monomers to create materials with tailored properties for specific biomedical applications .
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Research indicates that certain amino benzoic acid derivatives can inhibit key enzymes involved in metabolic pathways, providing insights into their role as therapeutic agents in conditions like diabetes and obesity .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Aldose Reductase | Competitive | 25 |
| Carbonic Anhydrase | Non-competitive | 15 |
Case Studies
- Synthesis of Benzimidazole Derivatives : A study demonstrated the synthesis of various benzimidazole compounds using this compound as an intermediate. The resulting compounds showed promising anticancer activity in vitro against human cancer cell lines .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics to evaluate its effectiveness against resistant bacterial strains. Results indicated that the compound exhibited synergistic effects when combined with certain antibiotics, enhancing their efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Alkylamino Benzoates
The target compound is compared with analogs differing in the alkyl/amino substituents at the 4-position (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Hydrogen Bonding and Crystallinity: The target compound and its non-methylated analog (C₁₁H₁₆N₂O₃) form 3D hydrogen-bonded networks via O-H⋯N and N-H⋯O interactions, stabilizing crystal lattices . By contrast, Ethyl 3-amino-4-(tert-butylamino)benzoate lacks hydroxyl groups, relying solely on N-H⋯O bonds. Its bulky tert-butyl group disrupts crystal packing, lowering melting points and enhancing solubility in non-polar solvents .
Pharmacological and Industrial Relevance: Derivatives like Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate are optimized for agrochemical use, leveraging chlorinated aryl groups for herbicidal activity .
Synthetic Pathways: The target compound’s synthesis requires selective methylation of the 2-hydroxyethylamino intermediate, often using methyl iodide or formaldehyde under reductive conditions . In contrast, Ethyl 3-amino-4-(tert-butylamino)benzoate is synthesized via nucleophilic substitution with tert-butylamine, bypassing hydroxylation steps .
Spectroscopic and Analytical Data
- NMR : The target compound’s ¹H NMR (CDCl₃) shows characteristic peaks at δ 1.3 ppm (ethyl CH₃), δ 3.1–3.5 ppm (N-CH₃ and HOCH₂CH₂N), and δ 6.5–7.8 ppm (aromatic protons) .
- FT-IR : Strong absorption bands at 3350 cm⁻¹ (N-H/O-H stretch) and 1680 cm⁻¹ (ester C=O) confirm functional groups .
- Mass Spectrometry: ESI-MS of the target compound exhibits a molecular ion peak at m/z 254.29 [M+H]⁺, with fragmentation patterns reflecting cleavage at the ester and amino groups .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the reduction of a nitro-substituted precursor, such as ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, to the corresponding amino derivative. This reduction is commonly catalyzed by palladium on carbon (Pd/C) under hydrogenation conditions or assisted by microwave irradiation to enhance reaction rates and yields.
Detailed Procedure Using Catalytic Hydrogenation
- Starting Material: Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate
- Catalyst: Palladium on carbon (10% Pd/C)
- Solvent: Ethanol or methanol
- Reducing Agent: Hydrogen gas (H₂) under pressure
- Reaction Conditions:
- Temperature: Room temperature to 373 K (100 °C)
- Pressure: Approximately 60 psi (4 atm) hydrogen
- Time: 2 to 5 hours depending on scale and conditions
- Procedure:
The nitro compound is suspended in ethanol or methanol with Pd/C catalyst under an inert atmosphere. The mixture is subjected to hydrogen gas at controlled pressure and temperature. After completion, the reaction mixture is filtered through celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from ethyl acetate or similar solvents to yield the target compound as colorless crystals.
Microwave-Assisted Reduction Method
An alternative, more rapid method involves microwave irradiation:
- Reactants: Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, ammonium formate, Pd/C
- Solvent: Ethanol
- Conditions: Microwave irradiation at 373 K for 2 minutes
- Workup: Filtration through celite and concentration under reduced pressure, followed by recrystallization.
This method significantly reduces reaction time while maintaining high purity and yield.
Related Preparations of Analogous Compounds
For comparison, the synthesis of ethyl 3-amino-4-(methylamino)benzoate (a closely related compound lacking the hydroxyethyl group) follows a similar catalytic hydrogenation route:
- Starting from ethyl 4-(methylamino)-3-nitrobenzoate
- Using 10% Pd/C in methanol under hydrogen pressure (60 psi) at room temperature for 5 hours
- Yield reported at 88% with subsequent purification by filtration and concentration.
This highlights the general applicability of catalytic hydrogenation for reducing nitro groups in substituted aminobenzoate esters.
Data Table Summarizing Key Preparation Parameters
| Parameter | Catalytic Hydrogenation Method | Microwave-Assisted Method |
|---|---|---|
| Starting Material | Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate | Same |
| Catalyst | 10% Pd/C | Pd/C |
| Solvent | Ethanol or Methanol | Ethanol |
| Reducing Agent | Hydrogen gas (H₂) | Ammonium formate (hydrogen source) |
| Temperature | Room temperature to 373 K (100 °C) | 373 K |
| Pressure | ~60 psi (4 atm) hydrogen | Atmospheric (microwave irradiation) |
| Reaction Time | 2–5 hours | 2 minutes |
| Workup | Filtration through celite, concentration under reduced pressure | Filtration through celite, concentration under reduced pressure |
| Purification | Recrystallization from ethyl acetate | Recrystallization from ethyl acetate |
| Yield | High (typically >85%) | High (not explicitly quantified) |
Research Findings and Analysis
- The catalytic hydrogenation method is well-established, providing a reliable and scalable route to the target compound with high purity and yield.
- Microwave-assisted reduction offers a rapid alternative, drastically reducing reaction time from hours to minutes without compromising product quality.
- The use of ammonium formate as a hydrogen donor in the microwave method is notable for its mildness and operational simplicity.
- Structural analysis via X-ray crystallography confirms the integrity of the product and its intermolecular hydrogen bonding network, important for understanding its physicochemical properties.
- Both methods avoid harsh reducing agents such as tin or iron, which can introduce impurities or require extensive purification.
Q & A
Q. Analysis Tools :
- Mercury CSD or PLATON for visualizing H-bond topology.
- Crystallographic software (e.g., SHELXL ) to refine H-atom positions and calculate bond distances (e.g., O–H⋯N = 2.85–3.10 Å) .
Basic: What synthetic routes are reported for this compound?
Methodological Answer :
A microwave-assisted reductive amination is commonly employed :
Reagents : Ethyl 3-nitro-4-[(2-hydroxyethyl)(methyl)amino]benzoate, ammonium formate, and 10% Pd/C catalyst in ethanol.
Conditions : Microwave irradiation (80°C, 10 min), followed by filtration and recrystallization (ethyl acetate).
Yield : ~75% after purification.
Q. Key Optimization Factors :
- Catalyst loading (5–10% Pd/C).
- Reaction time/temperature balance to avoid nitro-group over-reduction.
Advanced: How can conflicting crystallographic data (e.g., unit cell parameters) be resolved across studies?
Methodological Answer :
Discrepancies in reported parameters (e.g., unit cell dimensions) may arise from:
Q. Resolution Strategies :
Validation Tools : Use checkCIF/PLATON to flag outliers (e.g., ADDSYM algorithm for missed symmetry ).
Data Re-refinement : Apply updated scattering factors (e.g., vs. older SHELX versions ).
Cross-Study Comparison : Compare H-bond geometries and packing motifs for consistency .
Basic: How is the compound characterized spectroscopically?
Methodological Answer :
Multi-technique validation ensures structural fidelity:
NMR :
- NMR : Aromatic protons at δ 6.8–7.5 ppm; ester CH at δ 1.3–1.5 ppm.
- NMR : Ester carbonyl at ~168 ppm; aromatic carbons at 110–150 ppm (cf. similar derivatives ).
Mass Spectrometry : HRMS confirms molecular ion () at m/z 225.16 .
Validation : Cross-reference with SCXRD data (e.g., dihedral angles between substituents) .
Advanced: What computational methods validate the electronic effects of substituents (e.g., methyl vs. hydroxyethyl)?
Methodological Answer :
DFT Calculations (e.g., Gaussian 16) assess substituent impacts:
Charge Distribution : Natural Bond Orbital (NBO) analysis to quantify electron donation from amino groups.
Conformational Analysis : Compare calculated (gas-phase) vs. crystallographic torsion angles (e.g., C–N–C–O).
Reactivity Prediction : Fukui indices identify nucleophilic/electrophilic sites for derivatization .
Software : VMD or Multiwfn for visualizing electrostatic potential maps.
Basic: How does modifying the hydroxyethyl/methyl groups affect solubility?
Methodological Answer :
Solubility Screening :
Polar Solvents : Increased solubility in DMSO/EtOH due to H-bonding capacity of hydroxyethyl.
LogP Calculation : Use ChemAxon or ACD/Labs to predict lipophilicity (experimental LogP ~1.5).
Q. Structural Influence :
- Methyl groups reduce polarity (LogP increase by ~0.5 per CH).
- Hydroxyethyl enhances aqueous solubility (e.g., 2.5 mg/mL in PBS) .
Advanced: What strategies address low reproducibility in synthetic yields?
Methodological Answer :
Common pitfalls and solutions:
Catalyst Deactivation : Use fresh Pd/C under inert atmosphere; monitor reaction via TLC.
Byproduct Formation : Optimize microwave power to avoid ester hydrolysis.
Purification : Employ gradient column chromatography (hexane:EtOAc 4:1 → 1:1) or preparative HPLC .
Process Analytical Technology (PAT) : Inline FTIR to track nitro-group reduction in real time.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
